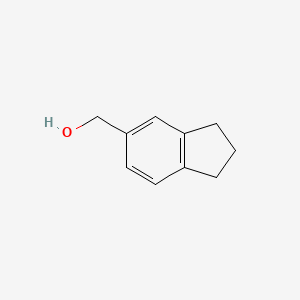
5-Hydroxymethylindane
Vue d'ensemble
Description
5-Hydroxymethylindane, also known as 5-HMI, is a chemical compound that belongs to the family of indanes. It is a derivative of Indane and is widely used in scientific research. 5-HMI has been shown to have significant biochemical and physiological effects, making it a promising compound for further study.
Applications De Recherche Scientifique
DNA Hydroxymethylation in Epigenetics
DNA hydroxymethylation, particularly 5-hydroxymethylcytosine (5-hmC), is a key focus in epigenetic research. It plays a significant role in development and disease, with potential as a biomarker due to its presence in embryonic stem and neuronal cells. Techniques to distinguish between 5-methylcytosine and 5-hydroxymethylcytosine, such as the EpiMark 5-hmC and 5-mC Analysis Kit, have been developed for specific DNA locus identification and quantitation (Davis & Vaisvila, 2011).
Nutritional Epigenetics
Research has explored the impact of nutritional supplements, like herbal choline, on DNA hydroxymethylation (5-hmC) in gestating ewes and their offspring. This study highlights the potential for nutritional programming effects on DNA, opening avenues for understanding developmental biology (Roque-Jiménez et al., 2020).
Bio-Based Chemistry
5-Hydroxymethylfurfural (5-HMF), a derivative of 5-hydroxymethylindane, is an important chemical in bio-based chemistry, especially in biorefinery applications. It serves as a platform chemical for various conversions and is crucial in catalysis, materials sciences, and chemical engineering (Shen, Andrioletti, & Queneau, 2020).
Cancer Research
Studies have found that 5-hydroxymethylcytosine signatures in DNA can provide valuable information about tumor types and stages. It's a critical aspect of cancer research, helping in the diagnosis and tracking of various cancers (Song et al., 2017).
DNA Repair and Disease Detection
The role of 5-hydroxymethylcytosine (5-hmC) in DNA repair systems is a significant area of study. It acts as a predictive indicator for various cancers and neurological diseases, suggesting its crucial role in the detection and progression of these conditions (Shukla, Sehgal, & Singh, 2015).
Alzheimer's Disease Research
5-Hydroxymethylfurfural, a compound related to this compound, has shown promise as a therapeutic agent for Alzheimer's disease. It exhibits neuroprotective effects and can potentially improve cognitive impairment, highlighting its significance in neurological research (Liu et al., 2014).
Biochemical Analysis
Advancements in biochemical analysis, such as the development of high-sensitivity and high-efficiency detection methods for 5-hydroxymethylcytosine, are important applications of this compound derivatives. These methods enhance our understanding of epigenetic modifications in DNA (Chen et al., 2016).
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGAFDWIVOCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317495 | |
| Record name | 5-Hydroxymethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51632-06-5 | |
| Record name | 51632-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxymethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)
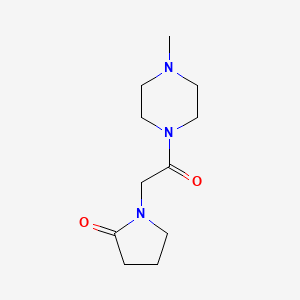
![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)


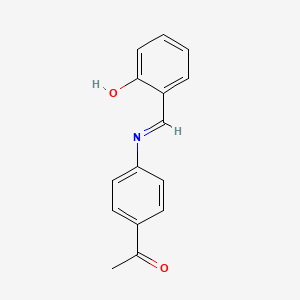
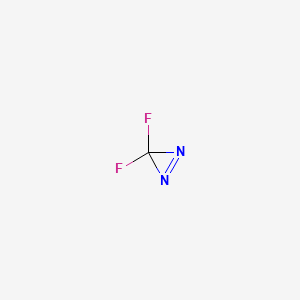


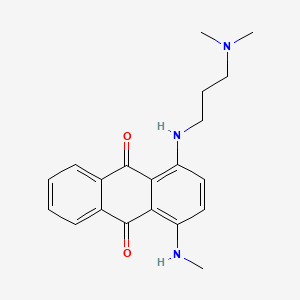

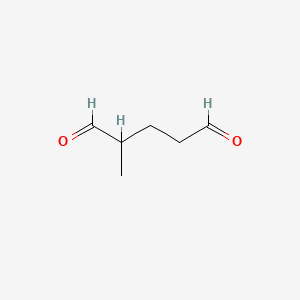

![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)